(2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine
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Overview
Description
(2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine is an organic compound that features a benzyl group substituted with two methoxy groups at the 2 and 5 positions, and an ethylamine chain attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzyl chloride and 2-morpholin-4-yl-ethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like sodium hydroxide or potassium carbonate.
Procedure: The 2,5-dimethoxybenzyl chloride is reacted with 2-morpholin-4-yl-ethylamine in the presence of the base, leading to the formation of the desired product through nucleophilic substitution.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the benzyl group or the morpholine ring, potentially leading to the formation of reduced amines or alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated or other substituted aromatic compounds.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block for the development of new materials with specific properties.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
- Studied for its potential use in drug delivery systems.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
(2,5-Dimethoxyphenyl)methanol: Shares the 2,5-dimethoxybenzyl structure but lacks the morpholine and ethylamine components.
2,5-Dimethoxybenzyl chloride: A precursor in the synthesis of (2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine.
Morpholine derivatives: Compounds containing the morpholine ring, which may have similar biological activities.
Uniqueness: this compound is unique due to the combination of the 2,5-dimethoxybenzyl group with the morpholine and ethylamine components. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-18-14-3-4-15(19-2)13(11-14)12-16-5-6-17-7-9-20-10-8-17/h3-4,11,16H,5-10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLNMSOXXDGWNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNCCN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801211315 |
Source
|
Record name | N-[(2,5-Dimethoxyphenyl)methyl]-4-morpholineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801211315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
797027-75-9 |
Source
|
Record name | N-[(2,5-Dimethoxyphenyl)methyl]-4-morpholineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=797027-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2,5-Dimethoxyphenyl)methyl]-4-morpholineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801211315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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